C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
. This compound has a molecular weight of 339.5 g/mol . 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol; hydrochloride is a chemical compound that belongs to the class of dibenzothiazepines, which are known for their antipsychotic properties. This compound is often studied in the context of its pharmacological effects and potential therapeutic applications, particularly in the treatment of psychiatric disorders.
The compound is derived from quetiapine, an atypical antipsychotic medication. It is classified as an impurity of quetiapine fumarate, specifically known as quetiapine desethoxy. The compound can be sourced from various chemical suppliers specializing in pharmaceutical reference standards, such as LGC Standards and BenchChem .
The synthesis of 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol; hydrochloride generally involves multi-step organic reactions that include the formation of the dibenzothiazepine core and subsequent modifications to introduce the piperazine and ethanol moieties.
The molecular structure features a complex arrangement combining multiple rings and functional groups:
The compound exhibits a three-dimensional conformation essential for its biological activity.
The compound may participate in various chemical reactions typical for amines and alcohols:
The mechanism of action for 2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol; hydrochloride is primarily linked to its interaction with neurotransmitter receptors in the brain:
2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol; hydrochloride has several applications in scientific research:
This compound represents a significant interest within pharmacology due to its structural relationship with established antipsychotic medications and potential implications for drug development and therapeutic use.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4